molecular formula C12H10BrNO2 B1510388 Ethyl 7-bromoisoquinoline-3-carboxylate CAS No. 660830-62-6

Ethyl 7-bromoisoquinoline-3-carboxylate

Cat. No.: B1510388
CAS No.: 660830-62-6
M. Wt: 280.12 g/mol
InChI Key: AHCUGHMZPQHISH-UHFFFAOYSA-N
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Description

Ethyl 7-bromoisoquinoline-3-carboxylate: is a chemical compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol . It is characterized by the presence of a bromine atom at the 7th position of the isoquinoline ring system, which is esterified with an ethyl group at the 3rd position. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods:

    • Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    • Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.

    • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Common Reagents and Conditions:

    • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    • Reduction Reagents: Typical reducing agents include hydrogen gas (H2) and metal hydrides such as lithium aluminum hydride (LiAlH4).

    • Substitution Reagents: Nucleophiles such as sodium azide (NaN3) and potassium iodide (KI) are commonly used in substitution reactions.

    Major Products Formed:

    • Oxidation Products: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.

    • Reduction Products: Reduction reactions can produce isoquinolines with reduced bromine content.

    • Substitution Products: Substitution reactions can yield various substituted isoquinolines depending on the nucleophile used.

    Scientific Research Applications

    Ethyl 7-bromoisoquinoline-3-carboxylate is widely used in scientific research due to its versatility and reactivity. Its applications include:

    • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

    • Biology: The compound is used in the study of biological systems and the development of new drugs.

    • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which Ethyl 7-bromoisoquinoline-3-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved would depend on the specific context in which the compound is used.

    Comparison with Similar Compounds

    • Isoquinoline: The parent compound without the bromine and ethyl groups.

    • 7-Bromoisoquinoline: The compound without the carboxylate ester group.

    • Ethyl 3-isoquinolinecarboxylate: The compound without the bromine atom.

    Uniqueness: Ethyl 7-bromoisoquinoline-3-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer specific chemical properties and reactivity that are not found in the similar compounds listed above.

    Properties

    IUPAC Name

    ethyl 7-bromoisoquinoline-3-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AHCUGHMZPQHISH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=NC=C2C=C(C=CC2=C1)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H10BrNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10739773
    Record name Ethyl 7-bromoisoquinoline-3-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10739773
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    280.12 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    660830-62-6
    Record name Ethyl 7-bromoisoquinoline-3-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10739773
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    To a mixture of ethyl-3-(4-bromophenyl)-2-formamidopropanoate (23.5 g, 78 mmol) in DCM (200 mL) was added (CO)2Cl2 (8 ml, 84 mmol). The reaction mixture was stirred at r.t. for 30 mins. Then the reaction solution was cooled to 0° C. and FeCl3 (16 g, 98 mmol) was added into the solution, followed by stirring at r.t overnight. After the solution was extracted by CH2Cl2, the combined organic layers were concentrated in vacuo to afford a black oil. The oil was dissolved in the EtOH (100 ml), and concentrated H2SO4 was added into the solution and refluxed at 80° C. overnight. The solution was poured into saturated NaHCO3 and extracted by EA. After drying with anhydrous Na2SO4, the solution was concentrated in vacuo, and the residue was purified by silica gel chromatography (PE/EA=8:1 to 5:1) to afford ethyl 7-bromoisoquinoline-3-carboxylate as a yellow solid (5.2 g, yield: 23.8%).
    Name
    ethyl-3-(4-bromophenyl)-2-formamidopropanoate
    Quantity
    23.5 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    200 mL
    Type
    solvent
    Reaction Step One
    [Compound]
    Name
    (CO)2Cl2
    Quantity
    8 mL
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    FeCl3
    Quantity
    16 g
    Type
    reactant
    Reaction Step Three
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    Name
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Five
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods II

    Procedure details

    A mixture of 4-bromo-benzene-1,2-dicarbaldehyde (0.450 g, 2.137 mmol), diethylamino malonate (0.452 g, 2.137 mmol), and sodium ethoxide (0.218 g, 3.20 mmol) in anhydrous ethanol (15 mL) was refluxed for 4 hr. The solution was cooled to rt and concentrated under reduced pressure. The crude residue was purified by flash column chromatography (silica gel, 0.5% MeOH in CHCl3) to obtain 0.460 g (78%) of the 7-bromo-isoquinoline-3-carboxylic acid ethyl ester which was hydrolyzed according to general procedure C yielding the 0.350 g (85%) of 7-bromo-isoquinoline-3-carboxylic acid as a white solid. LC/MS (m/z): 253 (M+1)+.
    Quantity
    0.45 g
    Type
    reactant
    Reaction Step One
    Name
    diethylamino malonate
    Quantity
    0.452 g
    Type
    reactant
    Reaction Step One
    Quantity
    0.218 g
    Type
    reactant
    Reaction Step One
    Quantity
    15 mL
    Type
    reactant
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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